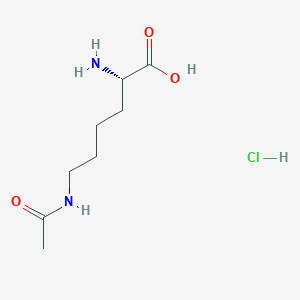

Nepsilon-Acetyl-L-lysine Hydrochloride

Vue d'ensemble

Description

Nepsilon-Acetyl-L-lysine Hydrochloride is a chemically modified derivative of the essential amino acid L-lysine, where an acetyl group is covalently bonded to the ε-amino group of the lysine side chain. This modification reduces the positive charge of the lysine residue under physiological conditions, mimicking post-translational acetylation observed in proteins, such as histones. The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for biochemical and cell culture applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nepsilon-Acetyl-L-lysine Hydrochloride can be synthesized through the acetylation of L-lysine. The process typically involves reacting L-lysine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective acetylation of the epsilon amino group.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: Nepsilon-Acetyl-L-lysine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The acetyl group can be replaced by other functional groups under specific conditions.

Hydrolysis: The compound can be hydrolyzed to yield L-lysine and acetic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as hydrochloric acid or other strong acids can facilitate the substitution of the acetyl group.

Hydrolysis: Acidic or basic conditions can promote the hydrolysis of this compound.

Major Products Formed:

Substitution Reactions: Depending on the substituent introduced, various derivatives of L-lysine can be formed.

Hydrolysis: The primary products are L-lysine and acetic acid.

Applications De Recherche Scientifique

Scientific Research Applications

Nepsilon-Acetyl-L-lysine Hydrochloride has diverse applications across several fields of research:

Biochemical Research

- Model Compound for Acetylation Studies : It serves as a model compound to investigate acetylation reactions and their effects on amino acids. Researchers utilize this compound to understand the dynamics and mechanisms of protein acetylation, which is vital for regulating cellular functions .

Protein Acetylation Studies

- Post-Translational Modifications : The compound is extensively used in studies related to protein acetylation, a modification that can alter protein interactions and stability. This is particularly relevant in understanding diseases such as cancer and neurodegenerative disorders, where dysregulation of acetylation patterns is often observed .

Enzyme Activity Enhancement

- Stabilization of Enzymes : Research has demonstrated that Nepsilon-Acetyl-L-lysine can enhance the functional stability and activity of enzymes like α-amylase under acidic conditions. This property positions it as a valuable additive in industrial enzyme applications, improving efficiency in biochemical processes .

Epigenetic Research

- Gene Regulation : The compound's ability to modify histones and other regulatory proteins makes it significant in epigenetic studies. By influencing histone acetylation, it plays a role in gene expression regulation, impacting various biological pathways .

Drug Development

- Therapeutic Potential : Insights gained from research involving Nepsilon-Acetyl-L-lysine contribute to the development of therapeutic strategies targeting acetylation-related diseases. This includes potential applications in cancer therapy and treatments for neurodegenerative conditions .

Case Study 1: Enzyme Activity Enhancement

A study by Joghee et al. (2020) investigated the use of Nepsilon-Acetyl-L-lysine as an additive for α-amylase under acidic conditions. The results indicated significant improvements in enzyme activity and stability, suggesting its potential for use in industrial applications where acidic environments are prevalent .

Case Study 2: Epigenetic Regulation

Research focusing on histone modifications has illustrated how Nepsilon-Acetyl-L-lysine influences gene expression through histone acetylation pathways. This study highlighted its role in modulating transcription factors associated with cancer progression, providing insights into therapeutic targets for drug development .

Mécanisme D'action

Nepsilon-Acetyl-L-lysine Hydrochloride exerts its effects primarily through the acetylation of proteins. The acetyl group from the compound is transferred to the epsilon amino group of lysine residues in proteins, altering their structure and function. This modification can affect protein-protein interactions, enzyme activity, and gene expression. The molecular targets include histones and other regulatory proteins involved in gene expression .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The ε-acetylation distinguishes Nepsilon-Acetyl-L-lysine Hydrochloride from other lysine derivatives. Below is a comparative analysis of key analogues:

Nalpha-Acetyl-L-lysine 4-Nitroanilide Hydrochloride

- Modification: Acetylation on the α-amino group (NH₂-terminal) and conjugation to 4-nitroanilide.

- Applications : Serves as a chromogenic substrate for enzymes like trypsin and proteases, enabling kinetic studies through spectrophotometric detection of released 4-nitroaniline .

- Key Difference : The α-acetylation directs enzymatic cleavage specificity, unlike ε-acetylation, which primarily affects protein-protein or protein-DNA interactions .

Poly-L-lysine Hydrochloride

- Modification: Polymerized L-lysine residues with free ε-amino groups.

- Applications : Enhances cell adhesion to culture surfaces via electrostatic interactions and exhibits antimicrobial properties at high concentrations .

- Key Difference: The polymeric structure and unmodified ε-amino groups confer a strong positive charge, contrasting with the neutralized charge of ε-acetylated lysine .

Nepsilon-Azido-L-lysine Hydrochloride

- Modification: Azido (-N₃) group attached to the ε-amino group.

- Applications : Utilized in click chemistry for bioorthogonal conjugation with alkyne-containing probes (e.g., fluorescent dyes) in live-cell imaging and proteomics .

- Key Difference: The reactive azido group enables covalent bonding, whereas ε-acetylation is non-reactive and serves as a blocking group .

Nepsilon-Boc-L-lysine Methyl Ester Hydrochloride

- Modification: tert-butoxycarbonyl (Boc) protecting group on the ε-amino group and methyl ester on the carboxyl group.

- Applications : Intermediate in solid-phase peptide synthesis; Boc is cleaved under acidic conditions, allowing selective deprotection .

- Key Difference : Designed for temporary protection during synthesis, unlike ε-acetylation, which is typically a permanent modification in biological systems .

Comparative Data Table

Activité Biologique

Nepsilon-Acetyl-L-lysine Hydrochloride (AcK) is a derivative of the amino acid lysine, characterized by the addition of an acetyl group at the epsilon position of the lysine side chain. This modification plays a significant role in various biological processes, particularly in protein acetylation, which is a crucial post-translational modification (PTM) that affects protein function, stability, and interactions.

1. Co-Translational Modification:

Recent studies have highlighted that N6-acetyl-L-lysine can be incorporated directly into nascent proteins during translation. This process is mediated by lysyl-tRNA synthetase (KARS), which can utilize AcK as a substrate to produce N6-acetyl-L-lysyl-tRNA. This mechanism allows for the acetylation of lysine residues in proteins that are otherwise inaccessible to traditional PTMs, thereby expanding the acetylome—the complete set of acetylated proteins within a cell .

2. Influence on Chromatin Structure:

N6-acetyl-L-lysine is known to influence chromatin dynamics by neutralizing positive charges on histone tails. This alteration can weaken histone-DNA interactions, promoting a more open chromatin structure conducive to transcriptional activation. Studies have shown that acetylated chromatin correlates with increased transcriptional activity, suggesting that AcK plays a pivotal role in gene regulation .

Table 1: Summary of Biological Activities of this compound

Implications for Health and Disease

The biological activity of this compound extends beyond basic biochemistry into potential therapeutic applications. Its role in modulating protein function through acetylation positions it as a target for drug development, particularly in metabolic disorders and cancer, where dysregulated acetylation patterns are often observed.

Case Study: Inhibition of Deacetylases

A study demonstrated that substituting Nε-thioacetyl-lysine for Nε-acetyl-lysine in peptide substrates resulted in potent inhibition of NAD+-dependent protein deacetylases such as SIRT1. This strategy not only elucidates the biological significance of lysine acetylation but also offers a pathway for developing selective inhibitors that could serve as therapeutic agents against diseases linked to aberrant deacetylase activity .

Q & A

Q. What validated analytical methods are recommended for quantifying Nepsilon-Acetyl-L-lysine Hydrochloride in biological matrices?

Basic Research Question

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is a widely accepted method. Optimize the mobile phase using a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (e.g., 95:5 to 60:40 over 20 minutes) on a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) at 1.0 mL/min flow rate. Detection at 210–220 nm ensures sensitivity for acetylated lysine derivatives . For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode improves specificity. Use deuterated internal standards (e.g., d4-Nepsilon-Acetyl-L-lysine) to correct for matrix effects .

Q. How can researchers address discrepancies in reported acetylation efficiency of this compound across experimental systems?

Advanced Research Question

Answer: Contradictions often arise from differences in reaction conditions or analytical validation. Follow these steps:

Standardize reaction parameters : Control pH (6.5–8.0), temperature (25–37°C), and molar ratios of acetyl-CoA to lysine.

Validate acetylation status : Use immunoblotting with pan-acetyl-lysine antibodies and confirm via LC-MS/MS to distinguish Nepsilon-acetylation from other modifications .

Control for deacetylase activity : Include inhibitors like trichostatin A (TSA) for HDACs or sirtinol for sirtuins in cell-based assays .

Cross-validate with synthetic standards : Compare retention times and fragmentation patterns with commercially synthesized this compound (purity ≥98%) .

Q. What protocols ensure the stability of this compound in long-term storage?

Basic Research Question

Answer:

- Storage conditions : Store lyophilized powder in airtight, light-resistant containers at –20°C. For aqueous solutions (pH 5.0–6.5), add 0.1% sodium azide and store at 4°C for ≤1 week .

- Stability testing : Perform accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor via HPLC for deacetylation products (e.g., free lysine) and validate using NMR for structural integrity .

Q. How does this compound influence protein-protein interaction dynamics in chromatin remodeling complexes?

Advanced Research Question

Answer: Acetylation disrupts electrostatic interactions between lysine residues and DNA/histone complexes. Methodological approaches include:

Surface plasmon resonance (SPR) : Immobilize acetylated histones on sensor chips and measure binding kinetics with chromatin remodelers (e.g., BRG1).

Cryo-EM structural analysis : Resolve acetylated nucleosome structures at ≤3 Å resolution to map acetylation-induced conformational changes .

Functional assays : Use siRNA knockdown of acetyltransferases (e.g., p300/CBP) in HEK293 cells and quantify transcriptional activity via luciferase reporters .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

Advanced Research Question

Answer:

- Quality control (QC) protocols :

- Synthetic optimization : Employ solid-phase peptide synthesis (SPPS) with Fmoc-lysine(Ac)-OH building blocks to enhance reproducibility .

Q. How can researchers differentiate Nepsilon-acetylation from other lysine modifications in proteomic studies?

Advanced Research Question

Answer:

Immunoaffinity enrichment : Use anti-acetyl-lysine antibodies (e.g., Cell Signaling Technology #9441) with cross-reactivity validated against synthetic standards .

Mass spectrometry : Apply higher-energy collisional dissociation (HCD) fragmentation to distinguish Nepsilon-acetylation (neutral loss of 42 Da) from methylation or ubiquitination.

Site-directed mutagenesis : Replace lysine residues with arginine in recombinant proteins to confirm modification specificity .

Q. What are the critical parameters for designing in vivo studies on this compound pharmacokinetics?

Basic Research Question

Answer:

- Dosage : Use 50–200 mg/kg body weight in rodent models, administered intravenously or via osmotic pumps for sustained release.

- Bioavailability assessment : Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-administration. Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ng/mL .

- Tissue distribution : Perfuse organs (liver, kidney, brain) and homogenize in 0.1 M PBS containing protease inhibitors. Normalize concentrations to tissue weight .

Q. How does this compound modulate enzyme kinetics in lysine acetyltransferase (KAT) assays?

Advanced Research Question

Answer:

Propriétés

IUPAC Name |

(2S)-6-acetamido-2-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVATDGTAFJGJI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.